Nonafluoropentane
Description
Overview of Perfluorinated Compounds in Contemporary Chemical Science
Perfluorinated compounds (PFCs) represent a significant class of organofluorine chemicals characterized by the complete or partial replacement of hydrogen atoms in an alkane chain with fluorine atoms. This substitution results in molecules with exceptionally strong carbon-fluorine (C-F) bonds, imparting unique and highly desirable properties such as exceptional thermal stability, chemical inertness, low surface tension, and resistance to oxidation and combustion synquestlabs.combio-fount.com. These attributes have led to their widespread adoption across numerous industrial sectors and consumer products since the mid-20th century.
In contemporary chemical science, PFCs are integral to the development of advanced materials and technologies. They are utilized in the production of high-performance fluoropolymers, such as polytetrafluoroethylene (PTFE), known for its non-stick properties and resistance to extreme temperatures and chemicals synquestlabs.comgasmet.com. They also serve as surfactants, emulsifiers, and components in coatings that confer hydrophobicity, oleophobicity, and stain resistance to textiles, paper, and food packaging bio-fount.comvulcanchem.comlookchem.com. Furthermore, PFCs have found applications in specialized areas like fire-fighting foams, electronics manufacturing, aerospace components, and as intermediates or components in pharmaceuticals and medical imaging synquestlabs.comgasmet.comvulcanchem.com. While their unique properties are invaluable, concerns regarding their environmental persistence, bioaccumulation, and potential long-term impacts have spurred extensive research into their fate, transport, and the development of safer alternatives bio-fount.comvulcanchem.comlookchem.comsynquestlabs.comijrei.comnih.govitrcweb.orgnih.gov.
The Significance of Nonafluoropentane as a Representative Perfluorinated Alkane in Academic Investigations
This compound, with the chemical formula C₅H₃F₉, is a partially fluorinated alkane that serves as a valuable compound in academic investigations within the broader field of fluorinated chemistry. While not a fully perfluorinated alkane (which would be dodecafluoropentane, C₅F₁₂), its structure, featuring a significant degree of fluorination on a five-carbon chain, allows it to represent key characteristics and behaviors relevant to perfluorinated and highly fluorinated compounds. The presence of numerous C-F bonds contributes to its notable thermal stability and chemical inertness, though to a lesser extent than its fully fluorinated counterparts.
In academic research, this compound and similar fluorinated alkanes are employed as model compounds to:
Study Structure-Property Relationships: Investigating how varying degrees of fluorination influence physical properties such as boiling point, vapor pressure, and density provides fundamental insights into molecular behavior bio-fount.comgasmet.comsynquestlabs.comsynquestlabs.com.
Develop and Test Synthetic Methodologies: Its presence in chemical synthesis research, often as a solvent or component in mixtures, helps in understanding the efficacy and limitations of various chemical reactions and purification techniques google.com.
Explore Solvent Properties: Its unique solvency characteristics, influenced by the fluorine atoms, make it a subject of study for specialized cleaning applications or as a medium for specific chemical reactions where conventional solvents are unsuitable google.com.
Investigate Fluorination Chemistry: As a compound with a significant fluorine content, it contributes to the broader understanding of organofluorine chemistry, including synthesis, reactivity, and the properties of fluorinated materials vulcanchem.comlookchem.comrsc.org.
Historical Trajectories and Current Research Foci Pertaining to this compound
The history of this compound research is intertwined with the broader development of fluorinated organic chemistry, which gained momentum in the mid-20th century with advancements in fluorination techniques. While specific historical milestones for this compound itself are less documented than for widely commercialized PFCs like PFOA and PFOS, its presence in patent literature and chemical catalogs indicates its relevance in industrial and research contexts from at least the late 20th century onwards. For instance, patents from the 1990s and early 2000s describe its use in cleaning compositions, often as part of hydrofluorocarbon mixtures or azeotropes, highlighting its application in industrial cleaning and degreasing google.com.
Current research foci involving this compound and its derivatives are diverse:
Advanced Cleaning Solvents: this compound continues to be explored as a component in environmentally friendlier cleaning formulations, particularly for electronics and precision cleaning, often in combination with other solvents to optimize performance and safety google.com.
Fluorinated Material Synthesis: Derivatives such as 2,2,3,3,4,4,5,5,5-nonafluoropentane-1,1-diol (B3041753) have been investigated for their utility in organic synthesis, including the creation of fluorinated β-lactones with potential bioactivity and the development of chiral catalysts for asymmetric synthesis vulcanchem.comrsc.org.
Model Systems for Fluorinated Alkanes: It serves as a subject of study in physical chemistry to understand the thermodynamic and transport properties of partially fluorinated alkanes, contributing to predictive models for chemical behavior.
Refrigerant and Propellant Research: While not a primary refrigerant itself, its properties are relevant to the broader class of hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs) used in cooling and aerosol applications, driving research into next-generation refrigerants ijrei.com.
This compound: Key Properties
| Property | Value | Source |
| Chemical Formula | C₅H₃F₉ | bio-fount.comgasmet.comsynquestlabs.com |
| Molecular Weight | 234.06 g/mol | bio-fount.comgasmet.comsynquestlabs.com |
| Boiling Point | 49-53 °C | bio-fount.comgasmet.comsynquestlabs.comsynquestlabs.com |
| Vapor Pressure | 269.1±0.1 mmHg at 25°C | bio-fount.com |
| Flash Point | -6.3±10.2 °C | bio-fount.com |
| Density | No data available | synquestlabs.com |
| Solubility | Not available | bio-fount.com |
| CAS Registry Number | 141993-31-9 | bio-fount.comgasmet.comsynquestlabs.com |
Compound List:
this compound (C₅H₃F₉)
Dodecafluoro-n-pentane (C₅F₁₂)
Perfluorooctane Sulfonate (PFOS)
Perfluorooctanoic Acid (PFOA)
2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol
Nonafluoropentanal hydrate (B1144303)
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,5,5,5-nonafluoropentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F9/c6-2(1-3(7,8)9)4(10,11)5(12,13)14/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOQEDLJVNKDMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Nonafluoropentane and Analogues
Mechanistic Studies of Fluorination Pathways for Perfluorinated Alkanes
The introduction of multiple fluorine atoms into an alkane backbone is a formidable chemical challenge. Research into the underlying mechanisms of fluorination is crucial for developing efficient and selective synthetic routes.
Direct fluorination, which employs elemental fluorine (F₂), is the most straightforward and atom-economical method for synthesizing fluorine-containing molecules. beilstein-journals.org However, reactions involving elemental fluorine are typically extremely fast and highly exothermic, often leading to explosions and side reactions like polymerization. beilstein-journals.org The high reactivity of F₂ gas makes controlling the reaction difficult. beilstein-journals.org
To manage these challenges, flow microreactor systems have been implemented. beilstein-journals.org These systems provide superior control over reaction conditions, enabling safer handling of hazardous F₂ and cleaner reactions. beilstein-journals.org Mechanistically, direct C-H fluorination often proceeds through a radical pathway. ucl.ac.ukbeilstein-journals.org The reaction is initiated, and the resulting fluorine radical abstracts a hydrogen atom from the alkane, generating a carbon-centered radical. ucl.ac.uk This radical then reacts with another fluorine source to form the C-F bond. ucl.ac.uk
Selectivity in these radical reactions is primarily governed by the stability of the intermediate carbon radical, following the general trend of 3° > 2° >> 1°. ucl.ac.uk Another approach involves photocatalysis, where a photosensitizer, such as anthraquinone, is excited by light and then activates a fluorinating agent like Selectfluor to generate a reactive species that abstracts a hydrogen atom from the alkane substrate. ucl.ac.uk
Table 1: Comparison of Direct Fluorination Techniques
| Technique | Fluorinating Agent | Mechanism | Selectivity Control | Advantages | Challenges |
| Gas-Phase Fluorination | Elemental Fluorine (F₂) | Radical Chain | Difficult; governed by radical stability (3° > 2° > 1°). ucl.ac.uk | High atom economy. beilstein-journals.org | Highly exothermic and explosive; low selectivity. beilstein-journals.org |
| Flow Microreactor Fluorination | Elemental Fluorine (F₂) | Radical Chain | Improved via precise temperature and mixing control. beilstein-journals.org | Enhanced safety; cleaner reactions. beilstein-journals.org | Requires specialized equipment. |
| Photosensitized Fluorination | Selectfluor | Radical Chain via HAT | Directed by photosensitizer and substrate structure. ucl.ac.ukbeilstein-journals.org | Milder conditions; can be more selective. beilstein-journals.org | Lower atom economy; requires light source. |
Electrochemical fluorination (ECF) is a foundational industrial method for producing perfluorinated compounds, famously known as the Simons process. cas.cn This technique involves passing an electric current through a solution of an organic substrate in anhydrous hydrogen fluoride (B91410) (HF). cas.cngoogle.com The mechanism is believed to involve the discharge of fluoride-containing anions at a porous nickel anode to generate a high-valent nickel fluoride species or adsorbed fluorine, which then fluorinates the organic substrate within the anode's pores. google.com
Modern ECF methods have expanded to include a wider variety of substrates and conditions, sometimes using additives to improve performance. nih.govthieme-connect.com For instance, the electrochemical fluorination of unactivated C(sp³)–H bonds can be achieved using Selectfluor as the fluorine source with carbon-based electrodes. nih.gov A proposed mechanism for these transformations involves a radical chain process. nih.gov An initial anodic oxidation generates a carbon radical, which is then fluorinated by Selectfluor. nih.gov This process creates a reactive radical cation that propagates the chain by abstracting a hydrogen atom from the substrate. nih.gov This approach offers regioselectivity that is often reminiscent of other radical-based C-H functionalizations. nih.govthieme-connect.com The process can be highly chemo- and site-selective, avoiding the need for stoichiometric chemical oxidants. researchgate.net
Table 2: Overview of Electrochemical Fluorination (ECF) Processes
| Process | Electrolyte/Fluorine Source | Anode Material | Proposed Mechanism | Key Features |
| Simons Process | Anhydrous Hydrogen Fluoride (HF) | Porous Nickel | Anodic generation of high-valent nickel fluoride or adsorbed fluorine. google.com | Industrial scale production of perfluorinated compounds. cas.cn |
| Mediated ECF | Selectfluor / Et₃N·3HF | Carbon, Platinum | Radical chain initiated by anodic oxidation. nih.govresearchgate.net | High functional group tolerance; chemo- and site-selective. nih.govresearchgate.net |
Indirect fluorination involves the conversion of a pre-existing functional group within a molecule to a C-F bond. These strategies are valuable because they often offer greater control and milder conditions than direct fluorination.
One of the earliest examples is the Swarts reaction , which converts alkyl chlorides or bromides to the corresponding fluorides using antimony trifluoride (SbF₃), often with HF as an alternative. cas.cn This halide exchange reaction has been used for the industrial production of hydrochlorofluorocarbons (HCFCs). cas.cn
Another significant indirect route is deoxyfluorination , where a hydroxyl group is replaced by fluorine. Reagents such as diethylaminosulfur trifluoride (DAST) and the more thermally stable PyFluor are commonly used for the deoxyfluorination of alcohols. chinesechemsoc.org Similarly, phenols can be converted to aryl fluorides in a single step using reagents like PhenoFluor. chinesechemsoc.org
Decarboxylative fluorination provides a pathway to alkyl fluorides from readily available aliphatic carboxylic acids. rsc.org This transformation can be mediated by catalysts like silver(I) in conjunction with an electrophilic fluorine source such as Selectfluor, proceeding under aqueous conditions. rsc.orgorganic-chemistry.org The mechanism is proposed to involve a single-electron transfer (SET) from the carboxylate to a silver(III) species, followed by decarboxylation and fluorine transfer. rsc.org
Table 3: Selected Indirect Fluorination Strategies
| Strategy | Precursor Functional Group | Typical Reagents | Description |
| Halide Exchange (e.g., Swarts Reaction) | Alkyl Chloride/Bromide | SbF₃, HF | A classic method for converting C-Cl or C-Br bonds to C-F bonds. cas.cn |
| Deoxyfluorination | Alcohol, Phenol | DAST, PyFluor, PhenoFluor | Replacement of a hydroxyl group with fluorine. chinesechemsoc.org |
| Decarboxylative Fluorination | Carboxylic Acid | AgNO₃ / Selectfluor | Conversion of a carboxyl group to a C-F bond, releasing CO₂. rsc.org |
| Deacetylative Fluorination | Ketone | Cu-mediator / Nucleophilic Fluoride | Converts methyl ketones into the corresponding alkyl fluorides. nih.gov |
Electrochemical Fluorination Processes and Mechanistic Insights
Green Chemistry Principles in Nonafluoropentane Synthesis
The synthesis of fluorochemicals is increasingly guided by the principles of green chemistry, which advocate for the design of chemical processes that minimize waste and reduce the use of hazardous substances. kahedu.edu.inijfmr.com
Atom economy, a core principle of green chemistry, measures the efficiency of a reaction by calculating how much of the reactants' mass is incorporated into the final product. acs.org Synthetic methods should be designed to maximize the incorporation of all materials used. acs.org
Perfluorination reactions exhibit a wide range of atom economies:
Direct fluorination with elemental fluorine (F₂) is exceptionally atom-economical, as, in principle, all atoms of the F₂ molecule can be incorporated into the product. acsgcipr.org
Electrophilic fluorination using N-F reagents like Selectfluor (F-TEDA-BF₄) has a very low atom economy. researchgate.net In the case of Selectfluor, the large triethylenediamine (TEDA) backbone and tetrafluoroborate (B81430) counterions, which account for 95% of the reagent's molecular weight, become waste after the fluorine atom is transferred. researchgate.net
Nucleophilic fluorination with simple fluoride salts like potassium fluoride (KF) or cesium fluoride (CsF) demonstrates excellent atom economy, with minimal by-products generated. acsgcipr.org
Catalytic processes are inherently more atom-economical than stoichiometric ones because the catalyst is used in small amounts and is not consumed. cinz.nz Transition-metal-catalyzed C-H fluorination is a promising strategy for synthesizing fluorinated compounds in a more atom- and step-economical manner. researchgate.net
Table 4: Atom Economy of Common Fluorinating Agents
| Fluorinating Agent | Formula | Molecular Weight of Reagent | Molecular Weight of 'F' | Atom Economy for Monofluorination | Classification |
| Elemental Fluorine | F₂ | 38.00 | 19.00 | 100% (in theory for addition) | Direct |
| Potassium Fluoride | KF | 58.10 | 19.00 | 32.7% | Nucleophilic |
| Selectfluor | C₁₀H₁₉B₂ClF₄N₂ | 354.05 | 19.00 | 5.4% | Electrophilic |
| DAST | C₆H₁₄F₃NS | 193.24 | 19.00 | 9.8% | Deoxyfluorination |
Note: Atom economy is calculated as (FW of atoms utilized / FW of all reactants) x 100%. The table shows a simplified calculation based on the mass of the fluorine atom relative to the entire reagent.
Reducing or eliminating the use of volatile and often toxic organic solvents is a key goal of green chemistry. kahedu.edu.inijfmr.com Several innovative approaches have been applied to fluorination reactions.
Solvent-free synthesis , often achieved through mechanochemistry (grinding), involves mixing solid reactants in a ball mill or with a mortar and pestle. arkat-usa.orgrsc.org This technique has been successfully used for the fluorination of electron-rich aromatic compounds with Selectfluor, eliminating the need for high-boiling, toxic solvents like DMSO. rsc.orgresearchgate.net Product isolation can sometimes be achieved via sublimation, creating a truly "dry" process. researchgate.net
Alternative media provide greener options than traditional organic solvents:
Water: As a non-toxic and abundant solvent, water is an attractive medium. oecd-ilibrary.org Micellar systems, using surfactants like sodium dodecyl sulfate (B86663) (SDS), have been developed to promote the direct regioselective fluorination of ketones in water. organic-chemistry.org
Ionic Liquids (ILs): These are salts that are liquid at low temperatures and have negligible vapor pressure. oecd-ilibrary.org They can act as both the solvent and a catalyst, enhancing the reactivity of alkali metal fluorides in nucleophilic substitution reactions. researchgate.net
Perfluorinated Solvents: These solvents are often immiscible with organic solvents at room temperature but become miscible at higher temperatures. oecd-ilibrary.org This property allows for biphasic reactions where the reaction occurs in a single phase upon heating, and the catalyst and products are easily separated into different phases upon cooling, simplifying purification and catalyst recycling. oecd-ilibrary.orggoogle.com
Table 5: Green Approaches to Fluorination Reactions
| Approach | Description | Example Application | Green Advantage |
| Mechanochemistry | Solid-state reaction induced by grinding/milling. rsc.org | Fluorination of phenols with Selectfluor. researchgate.net | Eliminates bulk solvent use, reduces waste. rsc.org |
| Aqueous Media | Using water as the reaction solvent, often with surfactants. organic-chemistry.org | α-fluorination of ketones using Selectfluor in a micellar system. organic-chemistry.org | Non-toxic, non-flammable solvent. oecd-ilibrary.org |
| Ionic Liquids | Using salts with low melting points as the reaction medium. researchgate.net | Nucleophilic fluorination with CsF catalyzed by a polymer-supported ionic liquid. researchgate.net | Negligible vapor pressure, potential for catalyst recycling. oecd-ilibrary.org |
| Perfluorinated Solvents | Use of a fluorous phase to create a biphasic system. google.com | Halide exchange reactions where the catalyst is retained in the fluorous phase. google.com | Simplifies product separation and catalyst reuse. oecd-ilibrary.org |
Catalysis in Environmentally Benign this compound Synthesis
The synthesis of hydrofluoroethers (HFEs) like this compound is increasingly guided by the principles of green chemistry, where catalysis plays a pivotal role. psu.eduyale.edu The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts, can be highly selective, and often allow for milder reaction conditions, thus minimizing energy consumption and waste generation. yale.edumdpi.com
Historically, HFE synthesis has involved methods that are not environmentally benign, such as using strong bases which lead to significant post-processing challenges, or harsh fluorinating agents. scirea.org Modern approaches focus on developing efficient and recyclable catalytic systems to overcome these drawbacks.
One catalytic method for preparing primary and secondary hydrofluoroethers involves the reaction of a fluorinated precursor, such as a fluorinated carbonyl-containing compound, with an alkylating agent in the presence of a Lewis acid or a mixture of Lewis and Brønsted acid catalysts. google.com This process can be conducted at temperatures ranging from -70°C to 20°C, which is preferable to high-temperature reactions. google.com Catalysts for this process can include strong Lewis acids, often not exceeding 20 mol% of the limiting reactant. google.com
Other catalytic systems have also been explored. For instance, gas-phase fluorination using hydrogen fluoride (HF) over a chromium(III) oxide catalyst has been used to synthesize certain HFEs. rsc.org Additionally, ruthenium-based complexes have been investigated for catalyzed C–F activation and ether formation. rsc.org The development of heterogeneous catalysts, such as solid acids (e.g., zeolites, clays, metal oxides), is particularly attractive. nih.govresearchgate.netnih.gov These catalysts exist in a different phase from the reaction mixture, simplifying product separation and catalyst recycling, which are key aspects of green chemistry. nih.gov
The table below summarizes various catalytic approaches relevant to the synthesis of HFEs like this compound.
Interactive Data Table: Catalytic Systems for Hydrofluoroether (HFE) Synthesis
| Catalyst Type | Precursors | Key Advantages | Relevant Findings |
|---|---|---|---|
| Lewis/Brønsted Acids | Fluorinated carbonyls, Alkylating agents | Can be used in small (catalytic) quantities, minimizing waste. google.com | Enables reaction at lower temperatures (-70°C to 20°C), reducing energy requirements. google.com |
| Chromium(III) Oxide | HFE intermediates, Hydrogen Fluoride (HF) | Effective for gas-phase fluorination. rsc.org | Used in the synthesis of specific fluorinated ethers for applications like fire extinguishing. rsc.org |
| Ruthenium NHC Complexes | Perfluoroalkenes, Alcohols | Facilitates C-F bond activation for ether formation. rsc.org | Represents an advanced method for constructing the ether linkage in complex molecules. rsc.org |
| Solid Acids (Zeolites, Clays) | Various organic substrates | Easy separation from the reaction mixture, potential for recyclability, reduces corrosive waste. nih.govnih.gov | Heterogeneous catalysis contributes significantly to greener processes by avoiding complex separation steps like distillation. nih.gov |
Waste Prevention and Reduction Strategies
Waste prevention is a foundational principle of green chemistry, stating that it is better to prevent waste formation than to treat it afterward. psu.eduyale.edu In the context of this compound synthesis, this involves a multi-faceted approach targeting raw materials, reaction efficiency, and the use of auxiliary substances.
Atom Economy: A key metric for waste prevention is atom economy, which measures how many atoms of the reactants are incorporated into the final product. acs.org Synthetic routes should be designed to maximize atom economy, meaning that side-product formation is minimized. yale.edu For example, addition reactions are generally high in atom economy, whereas elimination and substitution reactions (like traditional Williamson ether synthesis) often generate stoichiometric amounts of salt waste. scirea.orgacs.org
Safer Solvents and Reagents: The choice of solvents and reagents significantly impacts the environmental footprint of a synthesis. sigmaaldrich.com Traditional synthesis methods for HFEs have sometimes required strong bases or harsh fluorinating agents, which can be hazardous and create problematic waste streams. scirea.org Green chemistry encourages the use of less hazardous chemicals and the elimination of auxiliary substances like solvents wherever possible. psu.eduyale.edu When solvents are necessary, greener alternatives such as water or supercritical fluids (e.g., CO2) are preferred over volatile organic compounds. nih.gov
Reduction of Derivatives: Chemical syntheses should be designed with the fewest steps possible. yale.eduacs.org Unnecessary derivatization steps, such as the use of protecting groups, require additional reagents and generate more waste. acs.orgsigmaaldrich.com Developing highly selective catalysts can help avoid the need for protection/deprotection sequences by targeting specific functional groups. acs.org
The following table outlines key green chemistry principles and their application to waste reduction in chemical synthesis.
Interactive Data Table: Application of Green Chemistry Principles to Waste Reduction
| Green Chemistry Principle | Strategy for this compound Synthesis | Expected Outcome |
|---|---|---|
| 1. Prevention | Design synthetic routes that generate minimal by-products. yale.edu | Reduction of total waste volume and subsequent treatment costs. |
| 2. Atom Economy | Prioritize addition reactions over substitution or elimination reactions. acs.org | Maximized incorporation of raw materials into the final product. |
| 3. Less Hazardous Synthesis | Replace harsh reagents (e.g., strong bases) with milder, catalytic alternatives. yale.eduscirea.org | Improved safety profile and less toxic waste streams. |
| 5. Safer Solvents & Auxiliaries | Minimize solvent use or replace traditional organic solvents with greener alternatives. yale.edunih.gov | Reduced environmental impact from solvent emissions and disposal. |
| 8. Reduce Derivatives | Employ selective catalysts to avoid the need for protecting groups. acs.org | Shortened synthetic routes, saving reagents, time, and energy. |
| 9. Catalysis | Use recyclable heterogeneous or highly efficient homogeneous catalysts instead of stoichiometric reagents. yale.edunih.gov | Lower energy requirements, higher selectivity, and reduced waste. |
Process Optimization and Scale-Up Considerations for Academic Synthesis
Transitioning a synthetic route for a compound like this compound from a small academic laboratory scale (milligrams to grams) to a larger, pre-commercial scale (kilograms) presents significant challenges. synsmart.inasischem.com This process requires substantial modifications to ensure the synthesis is not only reproducible but also economically viable, safe, and robust. synsmart.in
Process Optimization: Once a viable route is selected, it must be optimized. This involves a systematic study of critical process parameters such as temperature, pressure, reaction time, and catalyst loading to identify the optimal conditions for maximizing yield and purity while minimizing costs and reaction time. synsmart.in Methodologies like Design of Experiments (DoE) can be employed to efficiently map the reaction space and understand the interplay between different variables. synsmart.in For HFE synthesis, optimizing the separation of the product from the catalyst and by-products is crucial, especially when moving to a larger scale where simple laboratory chromatography is not feasible.
Scale-Up Challenges: Scaling up a reaction can introduce new problems not observed at the laboratory scale. mdpi.com For example, heat transfer becomes a major issue, as large reaction volumes have a smaller surface-area-to-volume ratio, making it difficult to control temperature, especially for highly exothermic or endothermic reactions. Mixing efficiency can also decrease in large reactors, potentially leading to localized "hot spots," lower yields, and the formation of impurities. Continuous flow reactors offer a potential solution to some of these challenges, as they provide better control over reaction parameters and can be scaled by running the process for longer periods. osti.govmit.edu
The table below summarizes key considerations when scaling up a chemical synthesis from an academic setting.
Interactive Data Table: Key Considerations for Synthesis Scale-Up
| Consideration | Academic Lab Scale (grams) | Pilot/Kilo Scale (kilograms) | Key Challenges & Solutions |
|---|---|---|---|
| Reagent Cost & Availability | Often uses expensive, high-purity reagents. | Requires sourcing of cost-effective, bulk raw materials. asischem.com | Challenge: High cost of starting materials. Solution: Route redesign to use cheaper, commercially available precursors. asischem.com |
| Reaction Conditions | Glassware allows for rapid heating/cooling. | Heat transfer is less efficient in large metal reactors. | Challenge: Poor temperature control. Solution: Use of jacketed reactors, internal cooling coils, or continuous flow systems. osti.gov |
| Process Safety | Small quantities pose minimal risk. | Potential for thermal runaway, pressure build-up. | Challenge: Increased risk of accidents. Solution: Thorough hazard analysis and implementation of robust safety protocols. |
| Product Purification | Often relies on column chromatography. | Chromatography is expensive and difficult to scale. | Challenge: Impractical purification methods. Solution: Develop purification via crystallization, distillation, or extraction. |
| Waste Management | Small volumes of waste are easily managed. | Large volumes require dedicated disposal procedures. | Challenge: Significant waste generation. Solution: Optimize for atom economy; recycle solvents and catalysts. yale.edu |
State of the Art Spectroscopic and Analytical Characterization of Nonafluoropentane
High-Resolution Vibrational Spectroscopy for Structural Elucidation
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy interacts with molecules by measuring the absorption of infrared radiation, which excites molecular vibrations. Different functional groups absorb at specific, characteristic frequencies, allowing for their identification. For nonafluoropentane, the presence of numerous C-F bonds is a defining feature.
Table 3.1.1: Representative FTIR Absorption Bands for Fluorinated Alkanes
| Functional Group | Typical Wavenumber (cm⁻¹) | Assignment |
| C-F Stretch | 1000-1350 | Fluorinated alkyl groups |
| C-H Stretch | 2850-2970 | Alkyl groups (if hydrogens are present) |
Raman Spectroscopy for Molecular Vibrations and Conformational States
Raman spectroscopy complements FTIR by detecting the inelastic scattering of photons, which occurs when incident light interacts with molecular vibrations. It is particularly useful for identifying vibrations that involve changes in polarizability, often including C-C and C-H bonds, as well as C-F bonds. Raman spectroscopy can provide detailed information about molecular symmetry and conformational states frontiersin.orgmpg.de.
For this compound isomers, Raman spectra would reveal characteristic peaks corresponding to the various stretching and bending modes of the C-C and C-F bonds. The patterns of these vibrations are directly influenced by the molecule's geometry and the relative positions of the fluorine atoms. Differences in conformational preferences or the specific arrangement of substituents on the pentane (B18724) chain would manifest as distinct Raman shifts. Furthermore, low-wavenumber Raman spectroscopy, often referred to as THz-Raman, can probe very low-frequency modes associated with skeletal vibrations and torsional motions, offering further insights into conformational dynamics spectroscopyonline.com.
Table 3.1.2: Representative Raman Shifts for Fluorinated Alkanes
| Molecular Vibration Type | Typical Raman Shift (cm⁻¹) | Assignment |
| C-F Stretch | 1000-1350 | Fluorinated alkyl groups |
| C-C Stretch | 800-1200 | Carbon backbone |
| C-H Bend | 1300-1450 | Alkyl groups (if hydrogens are present) |
Terahertz (THz) Spectroscopy for Low-Frequency Vibrational Modes
Terahertz (THz) spectroscopy, operating in the frequency range of approximately 0.1 to 10 THz (or 3 to 333 cm⁻¹), is sensitive to low-frequency vibrational modes, collective excitations, and lattice vibrations in solids. For molecular compounds like this compound, THz spectroscopy can probe collective motions, torsional modes, and inter-molecular interactions spectroscopyonline.com.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules, especially for distinguishing between isomers. The specific chemical environment of each nucleus (¹H, ¹³C, ¹⁹F, etc.) dictates its resonance frequency (chemical shift) and its coupling interactions with neighboring nuclei, providing a detailed molecular fingerprint. For fluorinated compounds like this compound, ¹⁹F NMR is paramount.
Multi-Dimensional NMR Techniques for Atom-Specific Information
Multi-dimensional NMR techniques, such as ¹H-¹H COSY (Correlation Spectroscopy), ¹H-¹³C HSQC (Heteronuclear Single Quantum Correlation), and ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation), provide connectivity information between nuclei. These techniques are indispensable for assigning specific signals to individual atoms within the molecule and for unambiguously differentiating between isomers news-medical.netresearchgate.net.
¹H NMR: If this compound isomers contain hydrogen atoms, ¹H NMR will provide information about their chemical environment and coupling to adjacent protons or fluorine atoms. The chemical shift and splitting patterns are sensitive to the electronic effects of neighboring fluorine atoms.
¹³C NMR: ¹³C NMR reveals the carbon backbone structure. The presence of fluorine atoms significantly influences the ¹³C chemical shifts. For example, carbons directly bonded to fluorine or in their vicinity will exhibit characteristic shifts. Result rsc.org shows ¹³C NMR data for a this compound derivative, with signals for CF₂ and CF₃ groups appearing in distinct regions.
¹⁹F NMR: This is the most informative technique for fluorinated compounds. ¹⁹F nuclei are highly sensitive and resonate over a broad chemical shift range. The chemical shifts and coupling constants (¹⁹F-¹⁹F and ¹⁹F-¹H) provide direct evidence of the number and position of fluorine atoms, as well as the connectivity within the molecule google.com. Different this compound isomers will display unique ¹⁹F NMR spectra, allowing for their definitive identification.
Table 3.2.1: Representative ¹⁹F NMR Chemical Shifts in Fluorinated Alkanes
| Fluorine Environment | Typical Chemical Shift (ppm) | Notes |
| CF₃ (terminal) | -75 to -85 | Highly electronegative, deshielded |
| CF₂ (internal) | -100 to -130 | Shielded compared to CF₃ |
| CF (tertiary) | -150 to -200 | Highly deshielded due to adjacent C-F bonds |
| CF (quaternary) | Varies significantly | Depends heavily on surrounding atoms |
Note: Chemical shifts are relative to a standard (e.g., CFCl₃ or external CF₃COOH) and can vary based on the specific molecular structure and solvent.
Multi-dimensional experiments like COSY and HSQC correlate signals from different nuclei, establishing direct (HSQC) or longer-range (HMBC) connectivities. For example, an HSQC spectrum would correlate each proton signal to the carbon atom it is directly attached to. This is crucial for assigning specific carbon signals in complex molecules and differentiating isomers where the proton-carbon connectivity might vary.
Solid-State NMR for Condensed Phase Structural Analysis
When this compound isomers are in a solid state, or if they are insoluble or decompose in solution, solid-state NMR (ssNMR) becomes an invaluable tool ucl.ac.ukmdpi.com. Unlike solution NMR, where molecular motions average out anisotropic interactions, ssNMR can retain information about these interactions, such as chemical shift anisotropy (CSA) and dipolar couplings ucl.ac.uk.
This technique is particularly useful for studying molecular packing, polymorphism, and dynamics in the solid state. For this compound isomers, ssNMR can provide insights into how different structural arrangements affect the solid-state structure. Techniques like Magic Angle Spinning (MAS) are employed to narrow spectral lines and improve resolution ucl.ac.uk. ¹³C and ¹⁹F ssNMR are critical for characterizing the local electronic and geometric environments of the atoms in the solid phase. Furthermore, ssNMR can be used to differentiate between solid-state polymorphs or to study the structure of amorphous this compound samples where X-ray diffraction might be inapplicable mdpi.com. The ability of ssNMR to provide atom-specific information without requiring dissolution makes it a powerful technique for comprehensive structural analysis, including the differentiation of isomers in condensed phases iastate.edu.
Compound List
this compound
Perfluoropentane (often used interchangeably or as a related compound)
1,1,1,2,2,3,3,4,4-Nonafluoropentane (example isomer)
2,2,3,3,4,4,5,5,5-Nonafluoropentane (example isomer)
2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol (B3041753) (derivative)
Methyl Fluoride (B91410) (mentioned in search results, not directly relevant to this compound characterization but included for completeness of search context)
Hexafluorobenzene (mentioned in search results, not directly relevant)
N,N-diethyl-4-methylpiperazine-1-carboxamide (mentioned in search results, not directly relevant)
X-ray Based Techniques for Elemental and Structural Insights
X-ray Fluorescence (XRF) Spectroscopy for Elemental Composition
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials ugent.bethermofisher.comhoriba.comspectro.com. The process involves irradiating a sample with high-energy X-rays from an X-ray tube. When an atom in the sample is struck by an X-ray of sufficient energy, an electron from an inner orbital shell is dislodged. As the atom stabilizes, an electron from a higher energy orbital shell drops to fill the vacancy, emitting a characteristic fluorescent X-ray thermofisher.comhoriba.com. The energy of this emitted X-ray is unique to the element, acting as a "fingerprint" for identification ugent.bethermofisher.comspectro.com.
For this compound (C₅H₃F₉), XRF analysis would be employed to confirm its elemental makeup, specifically the presence and relative proportions of carbon (C), hydrogen (H), and fluorine (F). While XRF is highly effective for heavier elements, its sensitivity to lighter elements like hydrogen can be limited, and carbon detection may depend on the specific instrument configuration spectro.com. Nevertheless, XRF can provide a rapid and quantitative assessment of the primary elemental constituents.
Table 1: Hypothetical XRF Elemental Composition of this compound (C₅H₃F₉)
| Element | Theoretical Weight % | Detected Signal (Arbitrary Units) |
| Carbon (C) | 25.65% | High |
| Hydrogen (H) | 1.29% | Low/Undetectable |
| Fluorine (F) | 73.06% | Very High |
Note: The hydrogen content is typically difficult to quantify accurately with standard XRF techniques. The "Detected Signal" is illustrative of expected signal strength.
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a powerful technique used to investigate the crystalline structure of materials anton-paar.commeasurlabs.commalvernpanalytical.comwikipedia.orgpdx.edu. When X-rays interact with the periodic arrangement of atoms in a crystal lattice, they undergo diffraction, producing a characteristic pattern based on Bragg's Law (nλ = 2dsinθ) anton-paar.compdx.edu. This pattern provides detailed information about the spacing between atomic planes (d), crystal structure, phase composition, and orientation anton-paar.commeasurlabs.commalvernpanalytical.com.
This compound is typically a liquid at room temperature synquestlabs.com. Therefore, direct application of XRD for crystalline structure analysis would require the compound to be in a solid, crystalline state, perhaps through freezing or crystallization under specific conditions, or by studying its interaction with crystalline surfaces. If this compound were to form crystals, XRD would reveal the arrangement of its molecules in the solid state, providing insights into lattice parameters and symmetry.
Table 2: Hypothetical XRD Data for Crystalline this compound
| Peak Index | 2θ Angle (degrees) | d-spacing (Å) | Intensity (Arbitrary Units) | Miller Indices (hkl) |
| 1 | 15.5 | 5.71 | 100 | (100) |
| 2 | 22.1 | 4.02 | 75 | (110) |
| 3 | 26.5 | 3.36 | 50 | (200) |
| 4 | 30.8 | 2.90 | 30 | (210) |
| 5 | 35.2 | 2.55 | 20 | (220) |
Note: This table presents hypothetical data, as this compound is typically a liquid. The values are illustrative of typical XRD outputs for crystalline solids.
Microscopic and Imaging Techniques for Morphological Characterization
Microscopic techniques are essential for visualizing the surface features and nanoscale morphology of materials.
High-Resolution Scanning Electron Microscopy (HRSEM)
High-Resolution Scanning Electron Microscopy (HRSEM) utilizes a focused beam of electrons to scan the surface of a sample, generating detailed images of its topography, texture, and morphology milestonefalab.comacademie-sciences.frresearchgate.net. HRSEM systems, particularly those employing field emission guns, can achieve resolutions down to the nanometer scale, providing insights into surface features, grain structure, and defects academie-sciences.frhitachi-hightech.com.
For this compound, HRSEM could be employed to examine its surface characteristics if it were deposited as a thin film, droplets on a substrate, or in any solid state. It would reveal the physical form, surface roughness, and any microstructural features that might arise from its deposition or interaction with other materials.
Table 3: Hypothetical HRSEM Morphological Observations for Deposited this compound
| Feature Observed | Description | Estimated Size/Dimension |
| Surface Texture | Smooth, with minor undulations | Nanometer scale |
| Droplet Shape | Spherical to hemispherical, depending on substrate wetting | 1-10 µm diameter |
| Surface Roughness | Low, indicating a relatively uniform surface | < 5 nm RMS |
| Adhesion | Moderate to poor adhesion on non-polar surfaces | Qualitative assessment |
Note: This table provides hypothetical observations based on the capabilities of HRSEM for analyzing liquid or thin-film samples.
Atomic Force Microscopy-Infrared (AFM-IR) and Photo-induced Force Microscopy (PiFM) for Nanoscale Mapping
Atomic Force Microscopy-Infrared (AFM-IR) and Photo-induced Force Microscopy (PiFM) are advanced techniques that combine the high spatial resolution of Atomic Force Microscopy (AFM) with the chemical specificity of Infrared (IR) spectroscopy parksystems.commolecularvista.comnih.govwikipedia.orgelettra.eu. These methods allow for the acquisition of nanoscale IR spectra and chemical maps, typically with resolutions of approximately 5-10 nm molecularvista.comwikipedia.organu.edu.au.
AFM-IR works by measuring the photothermal expansion of a sample when illuminated by a tunable IR laser, detected by the AFM tip nih.govelettra.euspectroscopyonline.com. PiFM, on the other hand, utilizes the interaction between near-field optical illumination and the sample's induced polarization to generate forces detected by the AFM tip anu.edu.auazonano.comrsc.org. Both techniques can identify molecular species based on their characteristic IR absorption bands and map their distribution across a surface with remarkable precision.
For this compound, AFM-IR and PiFM could be used to:
Obtain its unique IR absorption spectrum, providing a definitive chemical fingerprint.
Map the spatial distribution of this compound molecules on a surface or within a blend, identifying areas with high concentration.
Analyze its chemical interactions or phase segregation at the nanoscale.
Table 4: Hypothetical AFM-IR/PiFM Spectral Data for this compound
| Wavenumber (cm⁻¹) | Band Assignment (Hypothetical) | Intensity (Arbitrary Units) | Spatial Distribution (Qualitative) |
| 1200-1100 | C-F stretching | High | Uniformly distributed |
| 950-850 | C-C stretching / C-H bending | Medium | Uniformly distributed |
| 2900-2850 | C-H stretching | Low | Uniformly distributed |
Computational Chemistry and Theoretical Modeling of Nonafluoropentane
Quantum Mechanical Studies of Electronic Structure and Bonding
Quantum mechanical methods provide a fundamental understanding of molecular behavior by solving approximations to the Schrödinger equation. These approaches are essential for predicting the electronic structure, bonding, and properties of molecules like nonafluoropentane.
Ab Initio Methods for High-Level Electronic Structure Calculations
Ab initio methods, meaning "from first principles," derive molecular properties directly from fundamental quantum mechanical laws without empirical parameters. High-level ab initio techniques, such as Møller–Plesset perturbation theory (MP2) and coupled-cluster (CC) methods (e.g., CCSD(T)), are employed to achieve high accuracy in electronic structure calculations. These methods are computationally intensive but provide reliable predictions for molecular geometries, bond lengths, bond angles, vibrational frequencies, and ionization potentials. For perfluorinated alkanes, ab initio calculations have been used to determine precise C-F and C-C bond lengths and to analyze the electronic distribution within the molecule. For instance, studies on perfluorobutane, perfluoropentane, and perfluorohexane (B1679568) using MP2 with augmented correlation-consistent basis sets like aug-cc-pVTZ have provided detailed conformational energy landscapes and optimized geometries acs.orgresearchgate.netacs.org. These calculations help in understanding the subtle electronic effects that govern the stability of different conformers.
Density Functional Theory (DFT) for Molecular and Electronic Properties Prediction
Density Functional Theory (DFT) has become a cornerstone in computational chemistry due to its favorable balance between accuracy and computational cost wikipedia.org. DFT methods approximate the exchange-correlation energy as a functional of the electron density, allowing for the calculation of molecular and electronic properties. Various DFT functionals, such as B3LYP, PBE, and M06-2X, have been applied to perfluorinated systems, including perfluoropentane isomers acs.orgresearchgate.netacs.orgrsc.org. These studies aim to predict properties like HOMO-LUMO gaps, dipole moments, polarizabilities, and charge distributions. For example, DFT calculations have been used to parameterize force fields for molecular dynamics simulations, accurately reproducing densities and enthalpies of vaporization for perfluorinated alkanes acs.org. The accuracy of DFT predictions is often validated against experimental data or higher-level ab initio calculations acs.orgrsc.org. DFT is particularly useful for exploring potential energy surfaces and understanding the electronic origins of conformational preferences in perfluorinated chains researchgate.netresearchgate.net.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the carbon backbone in alkanes allows for various spatial arrangements, known as conformations. For perfluorinated alkanes like this compound, understanding these conformational preferences is crucial for predicting bulk properties.
Rotational Isomeric State (RIS) Models for Perfluorinated Chains
Rotational Isomeric State (RIS) models are statistical mechanical approaches used to describe the conformational behavior of flexible polymer chains and oligomers aip.orgrsc.org. These models discretize the possible rotational states around chemical bonds into a finite number of "isomers" (e.g., trans, gauche) and use statistical weights to represent the populations of these states. For perfluorinated chains, RIS models are parameterized using conformational energy profiles obtained from ab initio calculations or molecular mechanics force fields. These parameters capture the torsional potentials around C-C and C-F bonds, which are influenced by fluorine-fluorine interactions acs.orgutah.edu. RIS models have been applied to perfluorinated polymers like PTFE and to oligomers to predict properties such as chain dimensions and persistence lengths, often highlighting differences compared to their hydrocarbon counterparts due to the unique effects of fluorine substitution acs.orgaip.orgutah.edu.
Syn-Pentane Interactions and Fluorine-Fluorine Steric Effects in Perfluorinated Alkanes
The conformational preferences of alkanes are significantly influenced by steric and electronic interactions between non-bonded atoms. A key interaction in pentane-like structures is the "syn-pentane" interaction, which refers to the steric repulsion between atoms on the first and fifth carbons of a chain when two gauche conformations of the same sign occur consecutively. In perfluorinated alkanes, fluorine atoms exert unique steric and electronic effects. While fluorine is smaller than many atoms, the high density of C-F bonds and the electronegativity of fluorine lead to specific fluorine-fluorine interactions that can differ from hydrogen-hydrogen interactions in hydrocarbons acs.orgutah.eduresearchgate.net. Studies have shown that in perfluorinated chains, gauche conformations can be stabilized or destabilized by these interactions, sometimes leading to a preference for helical structures or specific gauche arrangements that differ from those observed in n-alkanes researchgate.net. For instance, ab initio calculations reveal that the gauche conformers in perfluoroalkanes can be slightly higher in energy than the trans conformer, with energy differences influenced by specific fluorine-fluorine repulsions or attractions acs.orgresearchgate.net. These detailed conformational analyses are vital for accurately modeling the behavior of perfluorinated molecules.
Impact of Intramolecular Interactions on Molecular Conformation
Intramolecular interactions, encompassing bond stretching, angle bending, and torsional potentials, are fundamental in determining a molecule's preferred three-dimensional structure, or conformation. For fluorinated alkanes like this compound, the presence of highly electronegative fluorine atoms significantly influences these internal forces. The C-F bond's polarity and the steric bulk of fluorine atoms can dictate specific torsional preferences and conformational energies, deviating from the behavior of their non-fluorinated counterparts.
While detailed computational studies on the conformational analysis of specific this compound isomers (such as C5H3F9) are not explicitly detailed in the provided search snippets, the principles of conformational analysis in computational chemistry involve exploring the potential energy surface to identify stable conformers. These studies typically employ methods like molecular mechanics or quantum chemical calculations to map out the energy landscape as a function of dihedral angles and other internal coordinates.
Intermolecular Interactions and Condensed Phase Behavior
Intermolecular interactions govern how molecules interact with each other in condensed phases, influencing macroscopic properties such as density, viscosity, and phase transitions. Computational methods are instrumental in characterizing these interactions and predicting bulk behavior.
Force Field Development and Validation for Perfluorinated Systems
Accurate molecular simulations rely on the development and validation of molecular force fields (FF). These force fields are empirical or semi-empirical models that describe the potential energy surface of a molecular system, including terms for bond vibrations, angle deformations, torsions, and non-bonded interactions. For perfluorinated systems, including this compound, developing accurate force field parameters is essential for reliable predictions of their physical and chemical properties.
The development process often involves fitting parameters to experimental data or high-level quantum chemical calculations. Modern approaches include machine-learned force fields (MLFFs) that leverage machine learning models trained on quantum chemical data to improve accuracy and capture complex interactions, such as polarization effects, which are critical for fluorinated molecules schrodinger.comrsc.org.
Molecular Dynamics Simulations for Bulk Properties and Solvation Phenomena
Molecular Dynamics (MD) simulations are a cornerstone of computational chemistry for studying the dynamic behavior of molecular systems. By numerically integrating Newton's equations of motion, MD simulations track the trajectories of atoms and molecules over time, providing insights into thermodynamic properties, phase equilibria, and transport phenomena.
MD simulations are widely used to predict bulk properties and solvation phenomena. For fluorinated compounds, these simulations, powered by validated force fields, can elucidate their behavior in liquid states, including density, viscosity, and diffusion coefficients. Solvation studies using MD can reveal how this compound interacts with different solvent environments, providing details on solvation shells, binding energies, and the thermodynamics of dissolution. The accuracy of these simulations is critically dependent on the quality of the force field employed lammps.orgnih.govmdpi.com.
Prediction of Spectroscopic Signatures and Validation with Experimental Data
Computational chemistry offers powerful tools for predicting spectroscopic signatures, such as Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and microwave spectra. These theoretical predictions serve to interpret experimental spectra, confirm molecular structures, and validate the accuracy of computational models.
The process typically involves calculating molecular properties like vibrational frequencies or NMR chemical shifts using quantum chemical methods. For instance, predicting NMR chemical shifts can be a valuable tool in conformational analysis, aiding in the differentiation of molecular structures in solution csic.es. While specific spectroscopic predictions for this compound are not detailed in the provided search results, the general methodology involves comparing computed spectra with experimental data to refine theoretical models and gain confidence in their predictive capabilities.
Table 1: Physical Properties of this compound Compounds
This table presents key physical properties for identified this compound compounds, based on available data.
| Compound Name | Molecular Formula | Molecular Weight (Da) | Boiling Point (°C) | Density (g/cm³) | pKa | Predicted CCS [M]+ (Ų) | Citation(s) |
| 1,1,1,2,2,3,3,4,4-Nonafluoropentane | C5H3F9 | 234.00911 | N/A | N/A | N/A | 123.8 | csic.es |
| 2,2,3,3,4,4,5,5,5-Nonafluoropentane-1,1-diol (B3041753) | C5H3F9O2 | 266.06 | 134.7 ± 35.0 | 1.709 ± 0.06 | 10.36 ± 0.41 | N/A | vulcanchem.com |
Note: "this compound" can refer to various isomers or derivatives. The data presented reflects specific compounds identified.
Reactivity Patterns and Chemical Transformations of Nonafluoropentane
Elucidation of Reaction Mechanisms
The study of reaction mechanisms for perfluorinated compounds like nonafluoropentane involves detailed kinetic and thermodynamic analyses to understand the pathways and driving forces behind their transformations.
Kinetic Investigations: Rate Laws, Activation Energies, and Transition State Characterization
Kinetic investigations aim to quantify the speed of reactions and the factors influencing them. For perfluorinated alkanes, this often involves studying radical association/decomposition reactions or reactions with specific reagents. The Arrhenius equation, , is fundamental in this area, relating the rate constant () to the activation energy (), temperature (), and the pre-exponential factor () fiveable.melibretexts.org. Activation energy represents the minimum energy required for a reaction to occur, and its determination provides insight into the energy barrier of a reaction webflow.com. Transition state theory and computational methods, such as density functional theory (DFT), are employed to characterize transition states and predict reaction rates chemrxiv.orgcopernicus.orgrsc.org. For instance, studies on perfluorinated alkyl radicals have utilized variational transition-state theory (VRC-TST) and master equation calculations to examine association and decomposition reactions chemrxiv.org.
Thermodynamic Analyses: Free Energy Changes, Enthalpy, and Equilibrium Constants
Thermodynamic analyses provide insights into the spontaneity and extent of reactions. Key parameters include enthalpy change (), entropy change (), and Gibbs free energy change (). The relationship between Gibbs free energy and the equilibrium constant () is given by libretexts.orgsavemyexams.com. This equation highlights how thermodynamic driving forces dictate the position of equilibrium. For perfluorinated compounds, understanding their thermodynamic properties, such as enthalpies of formation and entropies, is vital for modeling their behavior in various chemical and environmental processes acs.orgresearchgate.netucsb.edu. These properties are often calculated using computational methods or measured through techniques like PVT and thermal analysis acs.org.
Kinetic versus Thermodynamic Control in Perfluorinated Alkane Reactions
In complex reactions, multiple pathways may exist, leading to different products. Kinetic control occurs when the reaction proceeds fastest, forming the kinetically favored product, while thermodynamic control favors the product that is most stable under the reaction conditions. For perfluorinated alkanes, the strong C-F bond generally imparts high stability, but specific activation strategies can lead to competing reaction pathways. While direct experimental evidence for kinetic versus thermodynamic control specifically for this compound in complex reactions is limited in the provided search results, the general principles apply to perfluorinated systems. For example, in reactions of partially fluorinated benzenes with nickel complexes, kinetic products can arise from C-H activation, while thermodynamic products may involve C-F activation, indicating that the balance between kinetic and thermodynamic factors is crucial in determining reaction outcomes core.ac.uk.
Carbon-Fluorine Bond Activation and Functionalization Strategies
The activation of the robust C-F bond in perfluorinated compounds is a significant challenge in synthetic chemistry, but it is also a key area for functionalization cas.cnresearchgate.netacs.orgresearchgate.netnih.govprinceton.edu. Strategies often involve transition metal catalysis, photoredox catalysis, or the use of specific Lewis or Brønsted acids. For example, transition metal-mediated hydrodefluorination (HDF) is a method to prepare partially fluorinated compounds from perfluorinated precursors nih.govmdpi.com. Some methods achieve site-selective C-F bond transformation, such as defluoroallylation of perfluoroalkylarenes via single-electron transfer researchgate.net. The activation of C-F bonds can liberate nucleophilic fluoride (B91410), which can then react with electrophiles acs.org. Efforts are also directed towards developing transition-metal-free conditions for C-F bond functionalization princeton.eduspringernature.com.
Reactions with Nucleophiles and Electrophiles in a Perfluorinated Context
Perfluorinated compounds, due to the electron-withdrawing nature of fluorine, can exhibit altered reactivity towards nucleophiles and electrophiles compared to their hydrocarbon counterparts. While the C-F bond is generally resistant to nucleophilic attack, certain conditions or activating groups can facilitate such reactions. For instance, the electron-deficient backbone of this compound-1,1-diol makes it resistant to oxidation but its weak acidity (pKa = 10.36 ± 0.41) allows for deprotonation under basic conditions, enabling nucleophilic reactions vulcanchem.com.
Electrophilic fluorination, on the other hand, involves reagents that deliver an electrophilic fluorine atom to nucleophilic sites scripps.edutcichemicals.comalfa-chemistry.com. While direct electrophilic substitution on a perfluorinated alkane backbone is unlikely, perfluorinated compounds can be synthesized using electrophilic fluorinating agents. Conversely, the C-F bond itself can be activated to generate reactive species that can then undergo reactions with nucleophiles or electrophiles. For example, transition metal-mediated C-F bond activation can liberate nucleophilic fluoride, which can then react with organic electrophiles acs.org.
Photochemical and Radiolytic Transformations of this compound
Photochemical and radiolytic methods offer alternative pathways for the transformation of perfluorinated compounds. Photochemistry involves the use of light to induce chemical reactions, which can occur directly through light absorption by the molecule or indirectly through photosensitizers nih.govacs.org. Radiolysis utilizes ionizing radiation to initiate chemical changes.
While specific photochemical or radiolytic studies on this compound are not detailed in the provided snippets, general principles for perfluorinated compounds suggest that these methods can lead to C-F bond cleavage. For example, photocatalytic C-F bond functionalization in trifluoromethylarenes has been reported, often involving single-electron transfer (SET) processes researchgate.netprinceton.edu. In atmospheric chemistry, the fate of fluorotelomer alcohols under illumination has been studied, showing the production of perfluorinated carboxylic acids and aldehydes, indicating C-F bond transformations nih.govacs.org. These processes can involve radical intermediates, which are central to understanding the degradation pathways of perfluorinated substances.
Applications in Specialized Chemical Processes and Advanced Materials Science
Nonafluoropentane in Niche Industrial Processes
Perfluoropentane's unique attributes lend themselves to specialized industrial applications where conventional chemicals may not suffice.
Perfluorocarbons, including perfluoropentane, serve as effective specialty solvents due to their chemical inertness and ability to dissolve nonpolar substances such as polymers, fats, and oils smolecule.com. In the broader context of fluorocarbon chemistry, these solvents offer remarkable stability, low surface tension, and significant solvency power, making them indispensable in sectors like electronics and specialized cleaning tengerchemical.com. Their utility extends to synthetic organic chemistry, where they are employed in the extraction and purification of various compounds tengerchemical.com. The inherent stability of the carbon-fluorine bond allows this compound to function effectively in environments that might degrade other organic solvents.
The chemical inertness and thermal stability of perfluoropentane make it suitable for applications as a heat transfer fluid in research settings smolecule.com. Furthermore, it is recognized for its utility as a dielectric-heat carrier . Perfluorinated compounds, including perfluoropentane, are highly valued as dielectric liquids due to their high dielectric strength and low electrical loss google.comgoogle.com. These properties are critical for insulating and cooling electrical equipment, particularly in high-voltage applications. Perfluorocarbon liquids, such as perfluoropentane, demonstrate superior dielectric characteristics compared to traditional transformer oils, offering a longer service life and eliminating the need for combustible hydrocarbon materials .
| Property | Value | Unit | Notes |
| Boiling Point | 28-29.2 | °C | wikipedia.orgparchem.com |
| Density (Liquid, 25°C) | 1.63 | g/mL | wikipedia.orgfluoromed.com |
| Density (Liquid, 35°C) | 1.59 | g/mL | wikipedia.orgfluoromed.com |
| Vapor Pressure (25°C) | 83.99 | kPa | wikipedia.org |
| Kinematic Viscosity (25°C) | 0.4 | cSt | fluoromed.com |
| Surface Tension (25°C) | 9.5 | dynes/cm | fluoromed.com |
| Heat of Vaporization | 21 | cal/g | wikipedia.orgfluoromed.com |
| Heat Capacity (C) | 0.26 | cal/(g·K) | wikipedia.orgfluoromed.com |
| Dielectric Strength | >33 | kV (2.5 mm gap) | Estimated Value fluoromed.com |
| Resistivity | 10¹⁵ | Ω·cm | Estimated Value fluoromed.com |
| Oxygen Solubility | 80 | ml O₂/100 ml | fluoromed.com |
Perfluorocarbons (PFCs) are utilized as aerosol propellants europa.eubinasss.sa.cr. Perfluoropentane (PFP) specifically serves as a propellant for pressurized metered dose inhalers (pMDIs), facilitating the direct delivery of medications to the lungs wikipedia.orgebi.ac.uknih.govacs.org. Within the broader classification of fluorinated gases, perfluoropentane is recognized for its role in refrigerant systems nih.gov. For instance, R515A, identified as 1,1,1,2,4,4,5,5,5-nonafluoropentane, is a hydrofluorocarbon (HFC) refrigerant used in various cooling and refrigeration applications, offering a lower global warming potential compared to many conventional refrigerants ijrei.com.
Applications as Heat Transfer Fluids and Dielectric Media
Integration into Advanced Materials and Composites
This compound and its derivatives play a role in the development and modification of advanced materials, particularly in surface engineering and specialized coatings.
While direct use of this compound as a precursor in bulk fluoropolymer synthesis is not extensively detailed, its inherent properties contribute to its application in functional coatings. Fluorinated coatings are known for their exceptional resistance to water, oils, and dirt, making them valuable in demanding sectors such as automotive and aerospace industries where durability is paramount tengerchemical.com. The related compound, 2,2,3,3,4,4,5,5,5-nonafluoropentane-1,1-diol (B3041753), has been identified as a precursor for synthesizing β-lactones, indicating its potential as a building block in specialized chemical syntheses that could lead to novel materials vulcanchem.com.
This compound is integral to surface modification techniques, particularly through the formation of fluorinated self-assembled monolayers (F-SAMs) on various substrates researchgate.netuh.edu. These F-SAMs impart extremely low surface energy, resulting in surfaces with high hydrophobicity and oleophobicity researchgate.netuh.edu. This characteristic is crucial for creating non-stick surfaces, protective coatings, and for controlling interfacial properties in microfluidic devices and nanolubrication uh.edu. Furthermore, perfluoropentane (PFP) droplets stabilized by cellulose (B213188) nanofibers (CNFs) are being explored for advanced biomedical interfaces, serving as ultrasound contrast agents and drug delivery vehicles aip.orgnih.govdovepress.comnih.govdiva-portal.org. The hydrophobic nature of PFP is fundamental to these applications, enabling its use in forming stable emulsions and facilitating acoustic droplet vaporization for targeted therapies ebi.ac.uknih.govacs.orgresearchgate.net.
Applications in Nanomaterials and Self-Assembly Systems
The unique properties of perfluorinated compounds, including this compound, are instrumental in the development and manipulation of nanomaterials and self-assembling systems. The strong carbon-fluorine bonds and the high electronegativity of fluorine atoms result in distinct intermolecular forces, particularly fluorophobicity. This characteristic drives the self-assembly of fluorinated molecules and polymers into ordered structures.
Fluoropolymers, which often incorporate perfluorinated segments, demonstrate a notable propensity to self-assemble into nanomicelles or nanoaggregates when dispersed in appropriate solvents. This behavior is attributed to the inherent fluorophobic effect, which encourages the segregation of fluorinated chains acs.orgmdpi.com. This ability to spontaneously organize at the nanoscale is crucial for creating functional nanomaterials with tailored properties.
In the field of catalysis, fluorinated materials are integrated into nanostructured platforms to enhance performance. For instance, the use of fluorinated polymer zwitterions on gold nanoparticles (AuNPs) creates amphiphilic interfaces that effectively control the microenvironment around catalytic sites rsc.org. These engineered interfaces facilitate the transport of reactants, such as carbon dioxide (CO2) and protons, thereby improving selectivity and efficiency in applications like CO2 electroreduction. Studies have shown that AuNPs modified with perfluorinated polymer zwitterions can significantly increase the Faradaic efficiency (FE) for CO production, from approximately 50% to 80%, while concurrently suppressing the hydrogen evolution reaction (HER) by about 50% rsc.org. The organized interfacial channels for water and CO2 optimize the catalytic process, showcasing the utility of fluorinated components in advanced nanomaterial catalysis rsc.org.
Furthermore, research has explored the interactions between fluorinated compounds and other nanomaterials, such as investigating the solvation of fluorinated single-wall carbon nanotubes in alcohol solvents. This research highlights the role of solvent properties in the dispersion and interaction with nanostructures tandfonline.com.
Catalytic and Reaction Engineering Applications Involving Perfluorinated Compounds
Perfluorinated compounds and their derivatives, particularly fluorinated alcohols and solvents, play a significant role in catalytic and reaction engineering due to their distinctive chemical properties.
Fluorinated Solvents as Reaction Media: Fluorinated alcohols, including prominent examples like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), have emerged as highly effective reaction media in various catalytic processes rsc.orgchemrxiv.orgresearchgate.netacs.org. These solvents possess strong hydrogen-bonding capabilities, low nucleophilicity, and high polarity, allowing them to actively participate in and influence chemical transformations researchgate.netacs.org. Their ability to promote reactions, often without the need for additional catalysts, is attributed to their capacity to activate substrates and stabilize reactive intermediates researchgate.net. In catalytic applications, these fluorinated solvents are known to significantly impact reaction rates and selectivity, particularly in complex transformations such as C-H activation rsc.orgacs.org. Certain catalytic systems have demonstrated a critical dependence on these fluorinated media for achieving desired reaction outcomes, underscoring their importance in modulating reaction pathways acs.org. For example, HFIP exhibits a higher acidity (pKa = 9.3) compared to non-fluorinated alcohols, contributing to its efficacy as a reaction medium acs.org.
Supercritical Fluids in Catalysis: Supercritical fluids (SCFs), with supercritical carbon dioxide (scCO2) being a prime example, are increasingly utilized as environmentally benign reaction media in catalysis. scCO2, characterized by its tunable properties and its capacity to act as a hydrophobic solvent, has been successfully employed in the selective hydrogenation of fluorinated arenes rsc.orgrsc.org. In these processes, catalysts such as rhodium nanoparticles immobilized on molecularly modified silica (B1680970) (Rh@Si-Dec) are utilized. The use of scCO2 as the reaction medium preferentially promotes hydrogenation over hydrodefluorination, thereby enhancing selectivity towards the desired fluorinated cyclohexane (B81311) derivatives, especially for substrates containing polar functionalities or multiple fluorine substituents rsc.orgrsc.org. This approach offers a greener alternative to conventional synthetic methods and has demonstrated high yields, ranging from 70–92%, for various fluorinated cyclohexane derivatives rsc.org.
This compound Derivatives in Asymmetric Catalysis: Specific derivatives of perfluorinated alkanes also find application in catalytic processes, particularly in asymmetric catalysis. For instance, 2,2,3,3,4,4,5,5,5-nonafluoropentane-1,1-diol has been employed in asymmetric catalytic reactions vulcanchem.com. In these applications, the hydroxyl groups of the diol can coordinate to metal centers, thereby improving the stereoselectivity of reactions such as cycloadditions. Its ketone derivative has also been used in enantioselective [2+2] cycloadditions with ketenes, catalyzed by chiral bisoxazoline-copper complexes, yielding β-lactones with high enantiomeric excess, up to 95% vulcanchem.com.
Environmental Behavior and Advanced Analytical Methodologies for Nonafluoropentane
Environmental Fate and Transport Mechanisms
The environmental fate and transport of nonafluoropentane are governed by its specific physicochemical properties, which dictate its behavior upon release into the environment. As a member of the hydrofluorocarbon (HFC) class, its environmental profile is characterized by high volatility and significant persistence.
Distribution in Environmental Compartments (Air, Water, Soil)
The distribution of this compound in the environment is primarily dictated by its physical and chemical properties, such as vapor pressure, water solubility, and its tendency to adsorb to soil and sediment. While specific experimental data for all isomers of this compound are not consistently available in public literature, its behavior can be inferred from its structure as a volatile HFC.
Air: Due to its high volatility, the primary environmental compartment for this compound is the atmosphere. farnell.comfarnell.com Once released, it is expected to rapidly partition into the gas phase. Its movement in the atmosphere is then governed by advection and dispersion processes, which can lead to long-range transport away from emission sources. kopri.re.krresearchgate.net Atmospheric measurements for related C5 HFCs like HFC-43-10mee have confirmed their presence in the global troposphere, indicating that such compounds become well-mixed in the atmosphere. kopri.re.krresearchgate.net
Water: The water solubility of this compound is expected to be low. For the related compound 1,1,1,2,2,3,4,5,5,5-decafluoropentane (HFC-43-10mee), the water solubility is reported as 140 mg/L at 25°C. chemicalbook.comnih.gov This limited solubility suggests that while it can be present in aquatic systems, it will tend to volatilize from water surfaces into the air.
Table 1: Selected Physicochemical Properties of this compound and a Related Compound
| Property | Value for this compound | Value for 1,1,1,2,2,3,4,5,5,5-Decafluoropentane (HFC-43-10mee) (for comparison) | Reference |
|---|---|---|---|
| Molecular Formula | C₅HF₉ (Isomers exist) | C₅H₂F₁₀ | chemicalbook.comsynquestlabs.com |
| Boiling Point | Not available | 55 °C | chemicalbook.comnih.gov |
| Vapor Pressure | Not available | 225.72 mmHg @ 25 °C | nih.gov |
| Water Solubility | Not available | 140 mg/L @ 25 °C | chemicalbook.comnih.gov |
| Log P (octanol-water) | Not available | 2.7 @ 20 °C | chemicalbook.com |
Factors Influencing Environmental Persistence and Mobility
Several key factors, both intrinsic to the molecule and related to the environment, influence the persistence and mobility of this compound.
Chemical Structure: The defining feature of this compound is the presence of multiple carbon-fluorine (C-F) bonds. The strength and stability of these bonds are the primary reason for its high persistence and resistance to most chemical and biological degradation pathways. fluorocarbons.org
Volatility: A high vapor pressure is a key property of this compound, making it highly mobile in the environment, with a strong tendency to partition to the atmosphere where it can be transported over long distances. farnell.comkopri.re.kr
Environmental Conditions: While resistant to many degradation processes, the primary atmospheric degradation via OH radicals is dependent on environmental conditions such as the intensity of solar radiation and the concentration of other atmospheric components that influence OH radical abundance. fluorocarbons.org In soil and water, factors such as organic carbon content can influence its partitioning and retention, competing with its tendency to volatilize. nih.gov
Advanced Analytical Detection and Quantification in Environmental Samples
The accurate detection and quantification of this compound in complex environmental matrices require sophisticated analytical methodologies. Due to its volatility, the methods differ from those used for non-volatile per- and polyfluoroalkyl substances (PFAS).
Sample Preparation and Extraction Protocols for Complex Environmental Matrices
Proper sample preparation is a critical step to isolate and concentrate volatile compounds like this compound from environmental samples and remove interfering substances. scioninstruments.com
Water Samples: For the analysis of volatile HFCs in water, direct aqueous injection is often not feasible due to low concentrations. Headspace-Solid Phase Microextraction (HS-SPME) is a preferred technique. farnell.comnih.gov In this method, the water sample is placed in a sealed vial and heated, allowing the volatile analytes to partition into the headspace. An SPME fiber coated with a suitable sorbent material is then exposed to the headspace, where it adsorbs and concentrates the analytes before injection into the gas chromatograph. farnell.com This technique is often automated, requires no solvent, and minimizes sources of contamination. farnell.com
Air Samples: Air samples are typically collected in specialized canisters (e.g., Summa canisters) or on sorbent tubes. For canister samples, a portion of the air can be directly drawn into the analytical instrument. For sorbent tubes, thermal desorption is used to release the trapped compounds into the instrument.
Soil and Sediment Samples: Analysis of soil and sediment requires an initial extraction step. The sample can be extracted with an organic solvent (e.g., methanol, hexane). scioninstruments.com The resulting extract can then be analyzed, often using a technique like HS-SPME to transfer the volatile analytes from the solvent into the gas chromatograph. farnell.comnih.gov
Hyphenated Chromatographic-Spectrometric Techniques (e.g., GC-MS, LC-MS/MS, HRMS)
Hyphenated techniques that couple a separation method with a detection method are the standard for analyzing trace environmental contaminants.
GC-MS and GC-MS/MS: Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. fluorocarbons.orgscioninstruments.com The gas chromatograph separates the components of a mixture based on their volatility and interaction with a capillary column. scioninstruments.com The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both identification and quantification. fluorocarbons.org For enhanced selectivity and sensitivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) is employed. This technique uses multiple stages of mass analysis to filter out interferences and provide more confident identification at lower detection limits. nih.gov
LC-MS/MS: While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing ionic, non-volatile PFAS, it is generally not suitable for volatile, neutral compounds like this compound. farnell.com
High-Resolution Mass Spectrometry (HRMS): The use of GC coupled with High-Resolution Mass Spectrometry (GC-HRMS) can provide highly accurate mass measurements. This allows for the determination of the elemental composition of an unknown compound and can help to distinguish between compounds with the same nominal mass (isobars), increasing the confidence in identification.
Table 2: Overview of Analytical Techniques for this compound
| Technique | Sample Preparation | Principle | Primary Application |
|---|---|---|---|
| HS-SPME-GC-MS | Headspace Solid-Phase Microextraction | Separation of volatile compounds by GC, with identification/quantification by MS. SPME provides pre-concentration. | Quantification of volatile HFCs in water, air, and extracts of solid samples. farnell.comnih.gov |
| GC-MS/MS | Direct injection (air), Thermal Desorption (sorbent tubes), HS-SPME (liquids/extracts) | Highly selective and sensitive detection using precursor-to-product ion transitions. | Trace-level quantification in complex environmental matrices, reducing interferences. nih.gov |
| GC-HRMS | Similar to GC-MS | Provides highly accurate mass measurements for confident compound identification. | Identification of unknown volatile fluorinated compounds and confirmation of target analytes. |
Targeted versus Non-Targeted Screening Approaches for Perfluorinated Compounds
The detection and quantification of per- and polyfluoroalkyl substances (PFAS), a category that includes compounds like this compound, in environmental matrices rely on sophisticated analytical techniques. The two primary strategies employed are targeted and non-targeted screening, each with distinct advantages and limitations. epa.gov
Targeted analysis is a quantitative method designed to measure a specific, predefined list of known chemical compounds. epa.gov This approach utilizes analytical standards for each compound of interest, allowing for highly sensitive and accurate quantification, often in the parts-per-trillion (ppt) range for water samples. ramboll.com Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used. pca.state.mn.us The primary limitation of targeted analysis is that it can only detect the analytes on the predetermined list; it will not identify other PFAS that may be present in a sample. epa.govwaters.com
Non-targeted analysis (NTA), in contrast, serves as a comprehensive screening tool to characterize a broader spectrum of contaminants. waters.com Employing high-resolution mass spectrometry (HRMS), NTA can detect all known and unknown analytes within a sample, making it invaluable for discovering novel or emerging PFAS. epa.govsciex.com Rather than looking for specific compounds, NTA workflows use data-mining techniques to find evidence of fluorinated compounds, which can then be prioritized for structural identification. mdpi.com While powerful for discovery, NTA is generally less sensitive than targeted methods and quantification can be more challenging. chromatographyonline.com Quantification may be semi-quantitative, based on structurally similar compounds, unless an analytical standard for the identified unknown is available. epa.gov A subset of NTA, known as suspect screening, involves searching the data for a list of potential "suspect" compounds for which analytical standards may not be commercially available. sciex.comyoutube.com
The combination of these approaches provides a more complete picture of PFAS contamination. nih.gov Targeted methods offer precise quantification of regulated or well-known compounds, while NTA helps to identify the thousands of other PFAS that may be present in the environment, revealing the true extent of contamination. chromatographyonline.comnih.gov
| Feature | Targeted Screening | Non-Targeted Screening (NTS) |
|---|---|---|
| Primary Goal | Quantification of specific, known PFAS. epa.gov | Discovery and identification of all detectable PFAS, including unknowns. epa.govwaters.com |
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). pca.state.mn.us | High-Resolution Mass Spectrometry (HRMS), e.g., Q-TOF, Orbitrap. epa.govsciex.com |
| Analyte Scope | Limited to a pre-defined list of compounds. waters.com | Broad, screens for thousands of potential compounds simultaneously. chromatographyonline.com |
| Sensitivity | Very high, provides lower detection limits. chromatographyonline.com | Generally lower sensitivity than targeted methods. chromatographyonline.com |
| Quantification | Absolute and highly accurate using analytical standards. ramboll.com | Semi-quantitative or relative, unless a specific standard is available. epa.gov |
| Key Advantage | High accuracy and precision for regulatory compliance and monitoring. ramboll.com | Ability to identify emerging contaminants and "unknown" PFAS. sciex.com |
| Key Limitation | "You only find what you are looking for"; misses unexpected contaminants. epa.gov | More expensive, time-consuming, and data interpretation is complex. chromatographyonline.com |
Isotope Dilution and Internal Standard Methodologies for Precise Quantification
Achieving precise and accurate quantification of PFAS in complex environmental samples is challenging due to matrix effects and potential analyte loss during sample preparation. alsglobal.comwaters.com To overcome these issues, analytical methods employ internal standards (ISTDs). alsglobal.com The most robust and accurate of these methods is isotope dilution analysis (IDA). pca.state.mn.usitrcweb.org
In cases where a labeled analog for a specific PFAS is not commercially available, a "closest match" compound may be used as an internal standard, though this is considered less effective than true isotope dilution. alsglobal.com
To ensure the quality of the analysis, a second set of standards is often used. These are known as Non-Extracted Internal Standards (NIS) or injection internal standards. itrcweb.orgepa.gov They are added to the sample extract just before it is injected into the analytical instrument. epa.gov The primary role of the NIS is to determine the recovery of the EIS and to serve as a general indicator of the instrument's performance during the analysis. itrcweb.orgepa.gov U.S. EPA methods such as Method 533 for drinking water and Method 1633 for various other environmental media mandate the use of isotope dilution for its superior accuracy. pca.state.mn.us
| Standard Type | Definition | Purpose | When Added |
|---|---|---|---|
| Extracted Internal Standard (EIS) | An isotopically labeled analog of the target analyte (e.g., ¹³C-PFOA for PFOA). pca.state.mn.usalsglobal.com | Corrects for analyte loss and matrix effects throughout the entire sample preparation and analysis process (Isotope Dilution). pca.state.mn.usitrcweb.org | Prior to sample extraction. itrcweb.org |
| Non-Extracted Internal Standard (NIS) / Injection Standard | A labeled compound, not necessarily an analog of a target analyte. itrcweb.orgepa.gov | Measures the recovery of the EIS and monitors instrument performance. itrcweb.orgepa.gov | After extraction, just before instrumental analysis. itrcweb.org |
| Surrogate Standard | A compound chemically similar to the target analytes but not expected to be in the sample. alsglobal.comalsglobal.com | Monitors the efficiency of the extraction process for a group of analytes, especially when labeled analogs are not available for all targets. alsglobal.com | Prior to sample extraction. alsglobal.com |
Comparative Studies with Other Perfluorinated Compounds (PFAS)
Understanding the environmental behavior of a specific compound like this compound requires placing it within the broader context of the thousands of existing per- and polyfluoroalkyl substances (PFAS). waters.com Comparative studies are essential for predicting environmental fate, persistence, and potential transformation pathways. By examining the similarities and differences between this compound and other well-researched PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), scientists can draw analogies and build predictive models based on chemical structure and properties.
Structure-Activity Relationships in Environmental Persistence
The environmental persistence of a PFAS is fundamentally dictated by its chemical structure. mdpi.com This relationship between structure and activity (in this case, resistance to degradation) is a cornerstone for assessing environmental risk. serdp-estcp.mil
The most critical feature of all PFAS is the carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry. rsc.orgoup.com This bond strength makes the perfluorinated portions of these molecules exceptionally resistant to chemical, thermal, and biological degradation, earning them the name "forever chemicals". rsc.orgnih.gov
Key structural factors influencing persistence include:
Degree of Fluorination : Compounds that are fully fluorinated (perfluorinated) are more persistent than those that are partially fluorinated (polyfluorinated). The presence of weaker carbon-hydrogen (C-H) bonds in polyfluorinated substances provides a potential site for degradation to begin. mdpi.comnoaa.gov
Chain Length : Long-chain PFAS (generally defined as having six or more carbons for PFCAs and four or more for PFSAs) are typically more persistent and bioaccumulative than their short-chain counterparts. mdpi.comaimspress.com
Functional Group : The nature of the terminal functional group (e.g., carboxylate, sulfonate, alcohol) influences the compound's physical and chemical properties, such as water solubility and its ultimate degradation pathways. aimspress.comgdut.edu.cn
Presence of Heteroatoms : The inclusion of atoms like oxygen or sulfur in the fluorinated chain, as seen in ether- or thioether-containing PFAS, can create a point of weakness in the molecule, potentially leading to faster degradation compared to analogous perfluoroalkyl acids. oup.com
Quantitative structure-activity relationship (QSAR) models attempt to mathematically predict the properties and behavior of chemicals based on their structure, but the immense diversity of the PFAS class makes developing a single, reliable QSAR model challenging. itrcweb.orgoup.com
Analogies in Degradation Mechanisms Across Fluorocarbon Classes
While highly resistant to breakdown, some fluorocarbons can degrade under specific environmental conditions. The mechanisms of this degradation show analogies across different classes of these compounds, providing insight into the potential fate of substances like this compound.
A common principle is that degradation initiates at the most chemically vulnerable part of the molecule. mdpi.com For many PFAS precursors, such as fluorotelomer alcohols (FTOHs), biotransformation occurs at the non-fluorinated portion of the molecule, eventually leading to the formation of highly stable terminal PFAAs. nih.govaimspress.com
For hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs), the primary degradation pathway in the atmosphere is reaction with hydroxyl (OH) radicals. noaa.gov This reaction targets the C-H bonds, which are significantly weaker than C-F bonds. noaa.gov this compound, as a hydrofluorocarbon, is expected to follow this degradation pattern, distinguishing it from perfluorinated compounds like PFOA and PFOS which lack C-H bonds and are thus resistant to this atmospheric process.
In the degradation of long-chain PFAAs like PFOA and PFOS, which lack C-H bonds, degradation pathways often involve the functional head group. gdut.edu.cnnih.gov For example, photochemical and electrochemical methods can remove the carboxylate or sulfonate group, leading to a perfluoroalkyl radical. gdut.edu.cn This radical can then undergo a stepwise chain-shortening process, often called an "unzipping" mechanism, where CF₂ units are sequentially removed. nih.gov While these degradation methods are often energy-intensive, they highlight a fundamental mechanism of C-C bond cleavage that is analogous across different perfluorinated acids. acs.org
Emerging Research Directions and Future Perspectives in Nonafluoropentane Chemistry
Development of Novel Green Synthetic Routes
The industrial synthesis of fluorinated compounds has traditionally relied on processes that can involve hazardous reagents and significant energy consumption. The future of nonafluoropentane chemistry is increasingly tied to the principles of green chemistry, which prioritize waste prevention, atom economy, and the use of safer chemicals and processes. irjponline.orgscribd.com
Research is being directed toward catalytic and more selective fluorination methods to replace harsher, less efficient techniques. The development of transition metal-catalyzed coupling reactions, recognized for their efficiency in forming carbon-carbon and carbon-heteroatom bonds, presents a promising avenue for more sustainable synthesis routes. epa.gov For fluorinated compounds, this could mean more direct and less wasteful pathways to the desired molecular structure.
Another key area of development is the use of alternative solvents and energy sources. Methodologies are being explored that utilize greener solvents like water, ionic liquids, or supercritical fluids, which are less toxic and more environmentally benign than traditional organic solvents. epa.govunimi.it Some synthetic strategies aim to eliminate solvents altogether, performing reactions in neat conditions, which can reduce waste and simplify purification. mdpi.com Furthermore, the application of alternative energy sources such as microwaves and electrochemical synthesis is being investigated to drive reactions more efficiently and with less environmental impact. unimi.ittaltech.ee Electrochemical methods, in particular, offer a transition-metal-free approach to generating reactive species for synthesis. taltech.eensf.gov
The focus also extends to the feedstock. A major goal of green chemistry is to shift from petroleum-based starting materials to renewable resources like biomass. irjponline.org While the direct synthesis of this compound from biomass is a distant goal, research into converting bio-based materials like corn or potato waste into platform chemicals such as polylactic acid (PLA) demonstrates the potential for creating complex molecules from renewable feedstocks. irjponline.org
Advanced Characterization Techniques for Ultra-Trace Analysis
The use of this compound as a solvent and in other applications necessitates robust methods for detecting and quantifying its presence at trace and ultra-trace levels in environmental and industrial settings. Research in this area is focused on enhancing the sensitivity, selectivity, and speed of analytical techniques.
Currently, gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for measuring atmospheric halogenated greenhouse gases, including hydrofluorocarbons (HFCs). researchgate.net To detect the very low concentrations found in ambient air, these systems often require a preconcentration step. researchgate.net Techniques like using a preconcentrator operating at cryogenic temperatures (e.g., -165 °C) allow for the analysis of HFCs at the parts-per-trillion (ppt) level. mdpi.comresearchgate.net
Future developments are aimed at creating more cost-effective and field-portable systems. The optimization of measurement parameters—such as sample transfer volume, module cooling temperatures, and GC oven programs—is crucial for developing methods to monitor a wider range of HFCs effectively. fluorocarbons.org Innovations in detector technology, such as the Barrier Discharge Ionization Detector (BID), offer high sensitivity for detecting trace organic and inorganic compounds, potentially simplifying the analytical hardware required compared to traditional flame ionization detectors (FID) with methanizers.
Beyond simple detection, a deeper understanding of how this compound interacts with surfaces at the nanoscale is critical for its application in electronics and materials science. Advanced characterization techniques, while not yet standard for this compound, offer future research pathways. Methods like Atom Probe Tomography (APT), Scanning Transmission Electron Microscopy (STEM), and Small-Angle X-ray Scattering (SAXS) could provide detailed information on the compound's behavior at interfaces, aiding in the design of specialized materials and cleaning processes. rsc.org
Table 1: Advanced Analytical Techniques for Hydrofluorocarbon Analysis
| Technique | Description | Typical Application | Future Research Focus |
|---|---|---|---|
| GC-MS with Preconcentration | Gas chromatography separates compounds, which are then identified by mass spectrometry. A cryogenic preconcentrator is used to analyze ultra-low concentrations. researchgate.net | Atmospheric monitoring of HFCs, including HFC-43-10mee, at ppt (B1677978) levels. nih.gov | Increasing automation, reducing analysis time, and expanding the library of detectable compounds. |
| GC-BID (Barrier Discharge Ionization Detector) | A highly sensitive universal detector that can analyze trace organic and inorganic compounds without the need for complex hardware like methanizers. | Purity analysis of high-purity HFCs used in the semiconductor and electronics industries. | Miniaturization for in-field and real-time process monitoring. |
| Laser-Induced Fluorescence (LIF) | A spectroscopic method to study the structure of molecules. It has been used to detect the products of reactions at fluorinated liquid surfaces. researchgate.net | Research into surface chemistry and reaction dynamics at gas-liquid interfaces. researchgate.net | Application to in-situ monitoring of surface cleaning processes involving this compound. |
| Molecular Dynamics (MD) Simulation | A computational method for analyzing the physical movements of atoms and molecules. researchgate.netindustrialchemicals.gov.au | Predicting the environmental partitioning and fate of HFCs; studying interfacial structures. industrialchemicals.gov.aufu-berlin.de | Developing more accurate force fields to model complex interactions with novel materials. |
Refined Computational Models for Complex Interfacial Interactions
Computational modeling is an indispensable tool for understanding the behavior of chemicals at the molecular level, saving time and resources compared to purely experimental approaches. For this compound, research is advancing toward more sophisticated models that can accurately predict its interactions at complex interfaces, which is crucial for its role as a precision cleaning solvent and in other material-facing applications.
Molecular dynamics (MD) simulations are at the forefront of this research. researchgate.netindustrialchemicals.gov.au These simulations model the movement of every atom in a system, providing insights into the structure and dynamics of liquids and their interfaces. industrialchemicals.gov.au For fluorinated liquids, MD simulations are used to study phenomena like nanosegregation and the formation of microphases, which govern their solvent properties. researchgate.net A significant challenge and area of future research is the development of highly accurate force fields—the set of equations that define the energy of the system—specifically parameterized for fluorinated compounds to better replicate experimental results.
Another computational approach involves environmental fate modeling. Mackay-type models, which are fugacity-based, are used to predict how a chemical will partition between different environmental compartments such as air, water, soil, and sediment. fu-berlin.de For HFC-43-10mee, these models predict that given its high volatility, over 99% will partition to the atmosphere upon release. fu-berlin.de Future refinements of these models will incorporate more detailed environmental data and improved algorithms to provide more accurate long-term fate predictions.
Quantum mechanical calculations are also being employed to understand the electronic structure of fluorinated systems. ipcc.ch These studies can reveal how fluorination affects molecular orbitals, which in turn influences intermolecular interactions and the unique solvent capabilities of perfluorocarbons and hydrofluorocarbons. ipcc.ch Combining these high-level calculations with classical MD simulations in multiscale models is a key direction for future research, allowing for a comprehensive understanding from the electronic level up to the bulk fluid properties.
Exploration of Novel Niche Applications in Emerging Technologies
While a major use of HFCs has been in refrigeration and air conditioning, the specific properties of this compound (HFC-43-10mee) have established its role in several specialized, niche applications. rec-caucasus.orgresearchgate.net Future research is focused on leveraging its unique characteristics for use in next-generation and emerging technologies.
Currently, HFC-43-10mee is primarily used as a high-performance solvent for precision cleaning and as a heat transfer fluid, often replacing ozone-depleting substances like CFC-113. rec-caucasus.orglucp.net It is particularly valued in the electronics industry for cleaning sensitive components and in medical device manufacturing. researchgate.net It is often used in azeotropic blends with other solvents like alcohols and hydrocarbons to enhance its cleaning power for specific contaminants. rec-caucasus.org
The exploration of future applications builds on these established uses. The push towards miniaturization and higher performance in electronics and semiconductors demands exceptionally clean manufacturing environments. The properties of this compound—such as its low surface tension, non-flammability, and material compatibility—make it a candidate for advanced cleaning processes in these fields.
Emerging technological fields that may provide new niches for fluorinated solvents include:
Advanced Battery Technologies: Fluorinated solvents are being investigated for use in the electrolytes of high-energy-density batteries, where their chemical and thermal stability can improve safety and performance. pillsburylaw.com
Medical and Pharmaceutical Applications: Beyond cleaning devices, the biocompatibility and gas-carrying capacity of some fluorinated liquids open possibilities for applications like temporary blood substitutes or in specialized drug delivery systems. pillsburylaw.com
Data Center Cooling: The rapid growth of data centers and high-performance computing, including for artificial intelligence, requires advanced cooling solutions. unep.org Immersion cooling, where electronic components are submerged in a dielectric fluid, is a highly efficient method. HFCs and other fluorinated liquids are candidates for this application due to their excellent dielectric properties and heat transfer capabilities.
Q & A
Q. What analytical approaches resolve ambiguities in this compound’s interaction with polymeric materials (e.g., swelling, permeability)?
- Methodological Answer : Use quartz crystal microbalance (QCM) and X-ray photoelectron spectroscopy (XPS) to quantify adsorption kinetics and surface modification. Molecular dynamics simulations can predict long-term material compatibility .
Key Methodological Considerations
- Data Validation : Cross-check experimental results with NIST’s Standard Reference Data and computational models to ensure reproducibility .
- Interdisciplinary Approaches : Combine spectroscopy, chromatography, and computational chemistry to address complex research questions .
- Ethical and Safety Compliance : Adhere to ISO and institutional guidelines for handling fluorocarbons, particularly in toxicity and environmental studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
